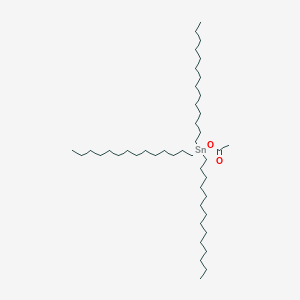

Stannane, (acetyloxy)tritetradecyl-

Description

Historical Trajectory and Evolution of Organotin Chemistry

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland, who first synthesized diethyltin (B15495199) diiodide in 1849. researchgate.net This initial discovery laid the groundwork for future explorations into the synthesis and properties of compounds featuring a tin-carbon bond. A significant leap forward occurred with the advent of Grignard reagents in the early 1900s, which provided a versatile and efficient method for creating Sn-C bonds and greatly accelerated the development of the field. researchgate.net

The 1930s marked a pivotal moment with the discovery of the stabilizing effect of organotin compounds on polyvinyl chloride (PVC), an application that propelled organotin chemistry into the industrial arena. sysrevpharm.org This discovery spurred extensive research, leading to the development of a wide range of organotin stabilizers. sysrevpharm.org The biocidal properties of certain organotin compounds, particularly tributyltin (TBT) and triphenyltin (B1233371) (TPhT) derivatives, were recognized in the mid-20th century, leading to their widespread use as fungicides, bactericides, and antifouling agents for marine vessels. researchgate.netresearchgate.net This era of rapid expansion was significantly influenced by the work of van der Kerk and his colleagues. who.int

Classification and Structural Archetypes of Organotin Compounds, with a Focus on Organotin(IV) Derivatives

Organotin compounds are systematically classified based on the number of organic groups attached to the tin atom. youtube.comresearchgate.netrdd.edu.iq This classification gives rise to four main categories: mono-, di-, tri-, and tetraorganotin compounds, with the general formula R_nSnX_{4-n}, where 'R' is an organic substituent (like an alkyl or aryl group) and 'X' is typically a halide, oxide, hydroxide (B78521), or carboxylate. youtube.com Tin, a member of Group 14 of the periodic table, primarily exists in the +4 oxidation state in these compounds, leading to a variety of structural geometries. sysrevpharm.org

The coordination number and geometry around the central tin atom are influenced by the nature and number of the organic and anionic ligands. Tetraorganotins (R₄Sn), having four organic groups, are generally tetrahedral. who.int Triorganotin compounds (R₃SnX), such as the subject of this article, often exhibit a trigonal bipyramidal geometry in the solid state, where the three organic groups occupy the equatorial positions and the more electronegative 'X' group and a donor atom from an adjacent molecule occupy the axial positions. who.int In solution, however, they can exist as four-coordinate tetrahedral species. who.int Diorganotin compounds (R₂SnX₂) can adopt even higher coordination numbers, often resulting in octahedral geometries.

The table below summarizes the classification of organotin(IV) compounds.

| Classification | General Formula | Primary Application Areas |

| Monoorganotin | RSnX₃ | PVC stabilizers |

| Diorganotin | R₂SnX₂ | PVC stabilizers, catalysts |

| Triorganotin | R₃SnX | Biocides, wood preservatives |

| Tetraorganotin | R₄Sn | Precursors for other organotins |

Academic Significance of Triorganotin Compounds, Emphasizing (Acetyloxy)tritetradecylstannane within the Carboxylate Class

Triorganotin compounds (R₃SnX) have been a subject of intense academic scrutiny due to their pronounced biological activity and diverse applications. The nature of the organic groups (R) and the anionic ligand (X) significantly influences their properties. Triorganotin carboxylates, which feature a carboxylate group (-OCOR') attached to the tin atom, are a particularly important subclass.

Stannane (B1208499), (acetyloxy)tritetradecyl-, with its three long tetradecyl (C₁₄H₂₉) chains and an acetoxy group, is a representative example of a long-chain trialkyltin carboxylate. The academic interest in such compounds stems from several key areas:

Structure-Activity Relationships: Researchers have extensively studied how the length of the alkyl chains and the nature of the carboxylate ligand affect the compound's chemical and biological properties. Generally, for trialkyltin compounds, the biocidal activity is highest for those with shorter alkyl chains (e.g., methyl, ethyl, propyl, butyl). youtube.com As the alkyl chain length increases, the lipophilicity of the molecule increases, which can influence its interaction with biological membranes.

Catalytic Activity: Organotin compounds, including carboxylates, are known to be effective catalysts in various organic reactions, such as esterification and transesterification. The long alkyl chains in (acetyloxy)tritetradecylstannane could impart specific solubility properties, making it suitable for certain reaction media.

Material Science: The long hydrocarbon chains can influence the physical properties of materials into which these compounds are incorporated. For instance, in polymer applications, they might affect properties like flexibility and compatibility.

While specific research on (acetyloxy)tritetradecylstannane is not abundant in publicly accessible literature, its chemical identity places it within the well-studied class of triorganotin carboxylates. Its long tetradecyl chains suggest a high degree of lipophilicity. The general synthesis of such compounds typically involves the reaction of the corresponding triorganotin halide or oxide with the carboxylic acid or its salt.

The table below presents some computed properties for a representative shorter-chain analogue, tripropyltin (B15187550) acetate (B1210297), to provide an illustrative example of the data associated with this class of compounds.

| Property | Value (for Tripropyltin Acetate) |

| Molecular Weight | 307.02 g/mol |

| Exact Mass | 308.079833 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 14 |

| Complexity | 152 |

Data for Tripropyltin Acetate from PubChem.

Properties

CAS No. |

105868-41-5 |

|---|---|

Molecular Formula |

C44H90O2Sn |

Molecular Weight |

769.9 g/mol |

IUPAC Name |

tri(tetradecyl)stannyl acetate |

InChI |

InChI=1S/3C14H29.C2H4O2.Sn/c3*1-3-5-7-9-11-13-14-12-10-8-6-4-2;1-2(3)4;/h3*1,3-14H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |

InChI Key |

CKJNGFQKRMUBMT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCC)(CCCCCCCCCCCCCC)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetyloxy Tritetradecylstannane

Grignard and Organolithium Reagent-Mediated Alkylation of Tin Halides for Trialkyltin Precursors

The most established and versatile route for creating tin-carbon bonds is through the reaction of a tin(IV) halide with a potent organometallic nucleophile, such as a Grignard or organolithium reagent. wikipedia.orgsigmaaldrich.com These reactions allow for the stepwise substitution of halide atoms on the tin center with organic groups. wikipedia.org The synthesis of a tri-substituted stannane (B1208499) like the tritetradecyltin precursor typically begins with a tetraorganotin compound, which is then converted to the desired trialkyltin halide. wikipedia.org

The classic approach involves reacting tin tetrachloride with four equivalents of a Grignard reagent, such as tetradecylmagnesium bromide, to form the symmetrical tetraorganotin compound, tetrakis(tetradecyl)stannane. wikipedia.orguu.nl Due to the length of the alkyl chains, a significant excess of the Grignard reagent is often necessary to achieve complete substitution. uu.nl

Once the tetraorganotin compound is synthesized, the crucial trialkyltin halide precursor is obtained through a redistribution reaction, also known as the Kocheshkov comproportionation. wikipedia.org This reaction involves reacting the tetraorganotin (R₄Sn) with tin tetrachloride (SnCl₄) in a controlled stoichiometric ratio. To selectively produce the trialkyltin chloride (R₃SnCl), a 3:1 molar ratio of R₄Sn to SnCl₄ is typically employed. wikipedia.org

Organolithium reagents (RLi) serve as a powerful alternative to Grignard reagents and are particularly important in preparing other organometallic compounds through transmetalation. saylor.orgwikipedia.org They can react with tin halides to form organotin compounds. wikipedia.orgyoutube.com The higher reactivity of organolithium reagents compared to Grignard reagents can be advantageous, though it may also present challenges in controlling selectivity. numberanalytics.com

Mechanistic Considerations and Selectivity in Alkylation Reactions

The alkylation of tin(IV) halides with Grignard or organolithium reagents proceeds through a series of nucleophilic substitution steps. The high polarity of the carbon-metal bond in these reagents renders the carbon atom strongly nucleophilic, enabling it to attack the electrophilic tin center and displace a halide anion. wikipedia.org

Achieving high selectivity for a specific degree of alkylation (mono-, di-, tri-, or tetra-substituted) can be challenging. thieme-connect.de Reacting tin tetrachloride directly with three equivalents of an organometallic reagent often yields a mixture of products (R₂SnX₂, R₃SnX, R₄Sn) due to the changing reactivity of the intermediate organotin halides. thieme-connect.de Therefore, the two-step process involving the synthesis of the tetraorganotin compound followed by a comproportionation reaction is generally preferred for the high-yield, selective synthesis of triorganotin halides. wikipedia.orguu.nl The Kocheshkov redistribution reaction is highly selective, and by carefully controlling the stoichiometry, one can reliably produce the desired tri-, di-, or mono-organotin halide. wikipedia.org

Optimization of Reaction Conditions for Large Alkyl Chain Introduction

The introduction of long alkyl chains, such as tetradecyl groups, presents specific challenges that require careful optimization of reaction conditions.

Solvent: The choice of solvent is critical. Coordinating solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or dibutyl ether are commonly used as they solvate the magnesium or lithium ion, enhancing the nucleophilicity of the organometallic reagent. uu.nl For reactions carried out at higher temperatures, inert hydrocarbon solvents like toluene (B28343) or xylene may be employed to avoid potential side reactions of the solvent with the highly reactive Grignard reagent. google.com

Reagent Stoichiometry: To drive the reaction to completion and form the tetra-substituted product, a substantial excess of the Grignard reagent is often required, particularly for long-chain alkyl groups. uu.nl

Temperature: Grignard reactions are typically initiated at room temperature and may require heating to ensure full conversion. sigmaaldrich.com However, for highly reactive organolithium reagents, reactions are often conducted at very low temperatures (-78 °C to -120 °C) to control reactivity and prevent side reactions. wikipedia.org

Table 1: Comparative Reaction Parameters for Grignard and Organolithium Reagents in Organotin Synthesis

| Parameter | Grignard Reagents (RMgX) | Organolithium Reagents (RLi) |

|---|---|---|

| Reactivity | Strong nucleophiles and bases. sigmaaldrich.com | Extremely powerful bases and nucleophiles; generally more reactive than Grignard reagents. saylor.orgnumberanalytics.com |

| Typical Solvents | Ethers (diethyl ether, THF). sigmaaldrich.comuu.nl | Ethers (diethyl ether, THF), hydrocarbon solvents. saylor.org |

| Selectivity Control | Generally good, but mixtures can form. Comproportionation is often used for pure R₃SnX. wikipedia.orgthieme-connect.de | Can be difficult to control due to high reactivity; often used for complete substitution or transmetalation. wikipedia.orgthieme-connect.de |

| Handling | Moisture-sensitive; must be handled under dry, inert conditions. sigmaaldrich.com | Highly reactive, often pyrophoric; must be handled under a protective atmosphere (nitrogen or argon). saylor.orgwikipedia.org |

Palladium-Catalyzed Cross-Coupling Strategies for Organotin Precursors

Transition-metal catalysis offers powerful alternatives for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org While the Stille reaction is famous for using organotin reagents in palladium-catalyzed couplings, the principles of palladium catalysis can also be applied to the synthesis of the organotin precursors themselves. wikipedia.orgwikipedia.org

Application of Stille Reaction Precursors in Sn-C Bond Formation

The Stille reaction is a cornerstone of organic synthesis, coupling an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of synthesizing the precursors, the key step of transmetalation, where an organic group is transferred from another metal to palladium, is highly relevant.

A synthetic strategy can involve the palladium-catalyzed coupling of an organotin halide with a different organometallic reagent. researchgate.net For instance, a di- or triorganotin halide can be further alkylated using organoaluminum or other organometallic compounds in a palladium-catalyzed process. This approach can offer high selectivity under mild conditions. wikipedia.org The palladium(0) catalyst facilitates the coupling by undergoing oxidative addition with the organic halide, followed by transmetalation with the organotin reagent and reductive elimination to form the new C-C bond, regenerating the catalyst. wikipedia.orguwindsor.ca

Exploration of Alternative Transition Metal Catalysis for Stannane Synthesis

Beyond palladium, other transition metals are being explored for their ability to catalyze the formation of Sn-C bonds, offering potentially different reactivity, selectivity, and cost-effectiveness. numberanalytics.comnih.govrsc.org

Copper: Copper(I) salts have been shown to have a synergistic effect in Stille-type couplings, often used as co-catalysts with palladium to facilitate the transmetalation step. organic-chemistry.org Copper can also be used to form organocopper reagents (cuprates), which can then react with organotin halides. youtube.com

Nickel: Nickel catalysts are known to participate in cross-coupling reactions similar to palladium and can be used for C-C bond formation. numberanalytics.com Nickel-catalyzed methods are an active area of research for creating bonds between carbon and various metals.

Rhodium and Iridium: These metals are highly effective in C-H activation, a process that forms a carbon-metal bond directly from a C-H bond. acs.org While more commonly applied to aryl or vinyl C-H bonds, the development of catalysts for aliphatic C-H stannylation remains a significant goal in synthetic chemistry.

Table 2: Overview of Transition Metals in C-C and C-Sn Bond Formation

| Metal Catalyst | Role in Synthesis | Mechanistic Steps | Reference |

|---|---|---|---|

| Palladium (Pd) | Primary catalyst for cross-coupling (e.g., Stille, Suzuki). wikipedia.orgorganic-chemistry.org | Oxidative Addition, Transmetalation, Reductive Elimination. wikipedia.orgnumberanalytics.com | wikipedia.orgorganic-chemistry.orgnumberanalytics.com |

| Copper (Cu) | Co-catalyst to accelerate transmetalation; formation of organocuprates. youtube.comorganic-chemistry.org | Facilitates transfer of organic groups to the primary catalyst (Pd). | youtube.comorganic-chemistry.org |

| Nickel (Ni) | Alternative primary catalyst for cross-coupling reactions. numberanalytics.com | Similar to Palladium: Oxidative Addition, Reductive Elimination. | numberanalytics.com |

Direct Synthesis Methods and their Refinements for Organotin Halides

The direct synthesis method involves the reaction of metallic tin with an alkyl halide. rjpbcs.com This was the first method ever used to prepare an organotin compound, dating back to 1849. wikipedia.orgthieme-connect.de The reaction is typically carried out at high temperatures and can be promoted by catalysts. thieme-connect.derjpbcs.com

For instance, reacting tin powder with tetradecyl bromide at elevated temperatures would ideally produce tritetradecyltin bromide. However, a significant challenge of the direct synthesis is its selectivity. The reaction generally favors the formation of dialkyltin dihalides (R₂SnX₂) over the desired trialkyltin halides (R₃SnX). rjpbcs.comresearchgate.netgoogle.com

Refinements to the direct synthesis aim to improve the yield and selectivity towards the trialkyltin halide. This is often achieved through the use of catalysts and specific reaction conditions.

Catalysts: The presence of catalysts can dramatically alter the product distribution. A mixture of an organic base and an iodine-containing compound, or various organic ammonium (B1175870) halides, can steer the reaction to produce trialkyltin chlorides in good yields. researchgate.net The use of a second metal, such as zinc or magnesium, in conjunction with a catalytic amount of an alcohol, has also been patented as a method to improve the synthesis of trialkyltin halides. thieme-connect.degoogle.com

Reaction Conditions: The solvent and temperature play a crucial role. Solvents such as dioxane, xylene, or even water have been used to facilitate the reaction, with the choice influencing the outcome. rjpbcs.comresearchgate.net

Table 3: Influence of Catalysts on the Direct Synthesis of Organotin Halides

| Catalyst System | Primary Product(s) | Key Advantage | Reference |

|---|---|---|---|

| None (thermal) | Primarily Dialkyltin Dihalides (R₂SnX₂) | Simplicity | thieme-connect.de |

| Organic Ammonium Halides | Trialkyltin Halides (R₃SnX) | Improved selectivity for R₃SnX | researchgate.net |

| Zinc (Zn) and Alcohol | Trialkyltin Halides (R₃SnX) | High yield of R₃SnX | google.com |

| Magnesium (Mg) and Alcohol | Dialkyltin Dihalides (R₂SnX₂) | Formation of an in-situ Grignard-like species | thieme-connect.de |

Esterification and Transesterification Routes to Organotin Carboxylates

The formation of the tin-oxygen-carbon bond in (Acetyloxy)tritetradecylstannane is achieved through well-established synthetic pathways, primarily esterification and transesterification. These methods offer versatility and control over the final product's structure and purity.

Pathways for the Formation of the Sn-OOC Linkage

The crucial Sn-OOC linkage in (Acetyloxy)tritetradecylstannane can be formed through several key reactions. The most common approaches involve the reaction of a trialkyltin precursor, such as a trialkyltin oxide, hydroxide (B78521), or halide, with a carboxylic acid or its derivative.

One of the most direct methods is the reaction of a trialkyltin oxide or hydroxide with a carboxylic acid . In the context of (Acetyloxy)tritetradecylstannane, this would involve reacting bis(tritetradecyltin) oxide or tritetradecyltin hydroxide with acetic acid. This reaction is typically a condensation reaction where water is the only byproduct, which can be removed to drive the reaction to completion. The general equation for the reaction with the oxide is:

(R₃Sn)₂O + 2 R'COOH → 2 R₃SnOC(O)R' + H₂O

For (Acetyloxy)tritetradecylstannane (where R is C₁₄H₂₉ and R' is CH₃), the reaction is:

((C₁₄H₂₉)₃Sn)₂O + 2 CH₃COOH → 2 (C₁₄H₂₉)₃SnOC(O)CH₃ + H₂O

A similar reaction occurs with tritetradecyltin hydroxide:

(C₁₄H₂₉)₃SnOH + CH₃COOH → (C₁₄H₂₉)₃SnOC(O)CH₃ + H₂O

These reactions are often carried out in a non-polar organic solvent, such as toluene or xylene, allowing for the azeotropic removal of water.

Transesterification offers an alternative route. This can involve the reaction of a trialkyltin alkoxide with an ester, or more commonly, the reaction of a trialkyltin oxide with an anhydride (B1165640). For the synthesis of (Acetyloxy)tritetradecylstannane, reacting bis(tritetradecyltin) oxide with acetic anhydride is a highly efficient method. researchgate.net This reaction is generally faster and proceeds under milder conditions than the reaction with carboxylic acid, as no water is formed.

((C₁₄H₂₉)₃Sn)₂O + (CH₃CO)₂O → 2 (C₁₄H₂₉)₃SnOC(O)CH₃

(C₁₄H₂₉)₃SnCl + CH₃COONa → (C₁₄H₂₉)₃SnOC(O)CH₃ + NaCl

The choice of synthetic route often depends on the availability of starting materials, desired purity, and reaction scale. For industrial production, the direct reaction of the oxide with the carboxylic acid or anhydride is often preferred due to its atom economy and the avoidance of salt byproducts.

Influence of Reaction Parameters on Carboxylate Ligand Exchange

The efficiency and outcome of the synthesis of (Acetyloxy)tritetradecylstannane are significantly influenced by several key reaction parameters. These parameters can affect reaction rates, yields, and the potential for side reactions. The process of carboxylate ligand exchange, a form of transesterification, is particularly sensitive to these conditions.

Temperature: The reaction temperature plays a crucial role. Higher temperatures generally increase the reaction rate for both esterification and transesterification. google.com For the reaction of bis(tritetradecyltin) oxide with acetic acid, temperatures that allow for the efficient azeotropic removal of water (typically 80-140 °C, depending on the solvent) are employed to drive the equilibrium towards the product. google.com However, excessively high temperatures can lead to decomposition of the organotin compound, especially those with long alkyl chains.

Catalyst: While many esterification reactions of organotin oxides proceed without a catalyst, the use of a catalyst can accelerate the reaction, particularly with sterically hindered substrates. Lewis acids or Brønsted acids can be used, although care must be taken to avoid unwanted side reactions. researchgate.netrsc.org For transesterification reactions, organotin compounds themselves can act as catalysts. nih.gov

Solvent: The choice of solvent is critical. For reactions that produce water, a solvent that forms an azeotrope with water, such as toluene or xylene, is ideal for facilitating its removal. sysrevpharm.org In other cases, a non-polar, inert solvent is used to ensure all reactants remain in the same phase. The long tetradecyl chains of the stannane impart significant solubility in non-polar organic solvents.

Stoichiometry of Reactants: The molar ratio of the reactants is a key factor in controlling the product distribution. In the synthesis of (Acetyloxy)tritetradecylstannane from the corresponding oxide or hydroxide, a slight excess of the acetic acid or anhydride may be used to ensure complete conversion of the tin precursor.

Nature of the Carboxylate and Alkyl Groups: The structure of the carboxylate and the alkyl groups on the tin atom can influence reactivity. The long, sterically demanding tritetradecyl groups on the tin atom might slightly hinder the approach of the carboxylate group compared to smaller alkyl groups like methyl or butyl. However, the flexibility of these long chains can mitigate this effect. The acetate (B1210297) group is relatively small and unhindered, which facilitates its reaction. In ligand exchange reactions, the equilibrium will be influenced by the relative acidities of the carboxylic acids and the stabilities of the resulting organotin carboxylates.

The following table summarizes the influence of various parameters on the synthesis of a generic trialkyltin acetate, which can be extrapolated to (Acetyloxy)tritetradecylstannane.

| Parameter | Influence on Reaction | Typical Conditions for Trialkyltin Acetate Synthesis |

| Temperature | Increases reaction rate but can lead to decomposition at very high temperatures. | 80 - 140 °C |

| Catalyst | Can accelerate the reaction, but may not be necessary. | None or mild Lewis/Brønsted acid. |

| Solvent | Affects solubility and allows for azeotropic removal of byproducts. | Toluene, Xylene, or other non-polar organic solvents. |

| Reactant Ratio | Controls product yield and purity. | Stoichiometric or slight excess of the acetylating agent. |

Spectroscopic and Structural Elucidation of Acetyloxy Tritetradecylstannane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organotin compounds in solution. By analyzing various nuclei (¹H, ¹³C, ¹¹⁹Sn), it is possible to piece together a detailed picture of the molecular framework, the nature of the organic ligands, and the coordination environment around the tin center.

¹H and ¹³C NMR spectra provide definitive information about the organic moieties attached to the tin atom—the three tetradecyl chains and the acetyloxy group.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the tetradecyl chains and the acetyloxy ligand. The long alkyl chains will show a characteristic set of overlapping multiplets. The terminal methyl group (CH₃) protons would appear at the most upfield region, typically around 0.88 ppm. The extensive methylene (B1212753) (CH₂) backbone of the three tetradecyl chains would produce a large, broad signal around 1.2-1.4 ppm. The methylene groups directly attached to the tin atom (α-CH₂) are expected to be deshielded and appear further downfield, often with satellite peaks due to coupling with the tin isotopes. The protons of the methyl group on the acetyloxy ligand (CH₃COO-) would appear as a sharp singlet, typically in the range of 1.9-2.1 ppm.

The ¹³C NMR spectrum offers a more resolved view of the carbon framework. The carbonyl carbon of the acetyloxy group is a key diagnostic signal, expected to appear significantly downfield around 170-180 ppm. The methyl carbon of the acetyloxy group will resonate at approximately 21-23 ppm. For the tetradecyl chains, a series of distinct signals would be observed, with the terminal methyl carbon appearing around 14 ppm and the various methylene carbons resonating in the 22-35 ppm range. The carbon atom directly bonded to the tin (α-carbon) is particularly important and is typically found in the upfield region for alkyl chains, with its chemical shift and coupling to tin providing structural clues.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (Acetyloxy)tritetradecylstannane

| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tetradecyl | Terminal -CH₃ | ~0.88 | ~14 |

| Bulk -(CH₂)₁₂- | ~1.2-1.4 | ~22-32 | |

| α-CH₂-Sn | Downfield multiplet | ~15-20 | |

| Acetyloxy | -C(O)CH₃ | ~2.0 (singlet) | ~21-23 |

| Acetyloxy | -COO- | - | ~175-180 |

¹¹⁹Sn NMR is exceptionally sensitive to the electronic environment and coordination number of the tin atom. The chemical shift (δ) of ¹¹⁹Sn can differentiate between four-, five-, and six-coordinate tin centers. For triorganotin carboxylates like (acetyloxy)tritetradecylstannane, the coordination number can change depending on the state of the sample (solid vs. solution) and the solvent's coordinating ability.

In non-coordinating solvents, triorganotin acetates typically exist as monomers with a four-coordinate, tetrahedral geometry around the tin atom. In this environment, the ¹¹⁹Sn chemical shift is expected in the downfield region, generally between +100 and +160 ppm. However, in the solid state or in coordinating solvents, the compound can form a polymeric structure where the acetate (B1210297) group bridges between tin atoms, or it can coordinate with solvent molecules. This results in a five-coordinate, trigonal bipyramidal geometry, which causes a significant upfield shift in the ¹¹⁹Sn signal to the range of -100 to -220 ppm.

Coupling constants, particularly the one-bond tin-carbon coupling (¹J(¹¹⁹Sn-¹³C)), also provide valuable structural information. The magnitude of this coupling is related to the hybridization of the tin-carbon bond and the C-Sn-C bond angles, which differ between tetrahedral and trigonal bipyramidal geometries.

Table 2: ¹¹⁹Sn NMR Parameters and Corresponding Tin Coordination Geometry

| Coordination Number | Geometry | Predicted ¹¹⁹Sn Chemical Shift (δ) Range (ppm) | Typical ¹J(¹¹⁹Sn-¹³C) (Hz) |

| 4 | Tetrahedral (in solution) | +100 to +160 | ~350-450 |

| 5 | Trigonal Bipyramidal (solid state) | -100 to -220 | ~500-700 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the nature of chemical bonds, particularly the coordination mode of the carboxylate ligand. The key diagnostic bands are the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group.

The frequency difference between these two bands, denoted as Δν = [νasym(COO) - νsym(COO)], is indicative of the acetate ligand's binding mode:

Monodentate: When the acetate binds through only one oxygen atom, a large separation (Δν > 200 cm⁻¹) is observed.

Bidentate (Chelating or Bridging): When both oxygen atoms coordinate to the tin center, either chelating to the same tin atom or bridging two different tin atoms, the separation is significantly smaller (Δν < 150 cm⁻¹).

For triorganotin acetates, a bridging coordination is common in the solid state, leading to a polymeric structure. In addition to the carboxylate stretches, the spectra will also show strong C-H stretching vibrations from the long alkyl chains just below 3000 cm⁻¹. The Sn-C and Sn-O stretching vibrations appear in the far-IR region (typically 400-600 cm⁻¹), providing direct evidence of the bonds to the tin atom. Raman spectroscopy is complementary and particularly useful for observing the symmetric Sn-C vibrations.

Table 3: Characteristic IR Frequencies for (Acetyloxy)tritetradecylstannane

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Structural Significance |

| ν(C-H) | Alkyl Chains | 2850 - 2960 | Presence of tetradecyl groups |

| νasym(COO) | Carboxylate | ~1550 - 1650 | Indicates coordination of acetate |

| νsym(COO) | Carboxylate | ~1410 - 1440 | Used to determine Δν |

| ν(Sn-C) | Tin-Carbon Bond | ~500 - 600 | Confirms organometallic nature |

| ν |

Mechanistic Investigations of Reactions Involving Acetyloxy Tritetradecylstannane

General Principles of Radical Chemistry Pathways in Organotin Compounds

Organotin compounds are known to participate in radical reactions, often initiated by the cleavage of bonds to the tin atom.

Homolytic Cleavage of Sn-C and Sn-O Bonds and Radical Generation

The reactivity of organotin compounds in radical reactions is often linked to the homolytic cleavage of the carbon-tin (C-Sn) bond. researchgate.net The bond dissociation energy of the C-Sn bond is a critical factor in understanding these reactions. researchgate.net Theoretical studies on a variety of organotin compounds aim to determine accurate methods for calculating these bond dissociation energies, which are fundamental to predicting the ease of radical formation. researchgate.net In a compound like (acetyloxy)tritetradecylstannane, the Sn-C bonds involving the long alkyl chains and the Sn-O bond of the acetate (B1210297) group could potentially undergo homolysis under appropriate conditions (e.g., thermal or photochemical initiation) to generate tin-centered or carbon-centered radicals. The relative ease of cleavage of the Sn-C versus the Sn-O bond would be a key determinant of the subsequent reaction pathways.

Potential Role in Controlled Radical Cyclizations and Deoxygenation Processes

Generically, organotin hydrides (R3SnH) are famous for their role in mediating radical reactions, such as the Barton-McCombie deoxygenation of alcohols or radical cyclizations. While (acetyloxy)tritetradecylstannane is not a hydride, its derivatives could potentially be involved in such transformations. For instance, if a tritetradecyltin radical were formed, it could participate in subsequent radical chain processes. However, without specific studies, its efficiency and applicability in controlled radical reactions remain unknown.

General Principles of Nucleophilic Reactivity and Transmetallation Dynamics

The tin center in organotin compounds can exhibit electrophilic character, making it susceptible to nucleophilic attack.

Exchange Reactions of the C-Sn Bond and Generation of Organometallic Reagents

The carbon-tin bond, while relatively stable, can be cleaved by various reagents, including halogens and metal halides. nih.gov This reactivity is fundamental to transmetallation reactions, where the organic group is transferred from tin to another metal. Such reactions are pivotal in synthetic organic chemistry, for instance, in the Stille coupling. In the case of (acetyloxy)tritetradecylstannane, the long tetradecyl chains could potentially be transferred to other metals, but the specific conditions and feasibility for this compound have not been documented. The acetate group is also labile and can participate in exchange reactions. nih.gov

Understanding the Nature of Nucleophilic Attack on the Tin Center

The tin atom in organotin(IV) compounds can expand its coordination number beyond four due to the availability of empty 5d orbitals. nih.gov This allows for the formation of hypervalent intermediates or transition states upon nucleophilic attack. A nucleophile could coordinate to the tin center of (acetyloxy)tritetradecylstannane, leading to either substitution of the acetate ligand or, under harsher conditions, cleavage of a tin-carbon bond. The steric bulk of the three tritetradecyl chains would significantly influence the accessibility of the tin center to incoming nucleophiles.

General Principles of Lewis Acidity of Organotin(IV) Centers and Complex Formation

Organotin(IV) compounds, particularly halides and carboxylates, can act as Lewis acids. The degree of Lewis acidity is influenced by the electronegativity of the groups attached to the tin atom. For (acetyloxy)tritetradecylstannane, the presence of the electron-withdrawing acetate group would impart some Lewis acidic character to the tin center, allowing it to form complexes with Lewis bases. The large alkyl groups would likely play a role in the solubility and stability of any such complexes. The ability of tin to expand its coordination sphere is central to this Lewis acidity. nih.gov

Interactions with Lewis Bases Containing Oxygen, Nitrogen, and Sulfur Donor Atoms

(Acetyloxy)tritetradecylstannane is anticipated to function as a Lewis acid, with the tin atom acting as the electron-pair acceptor. The central tin(IV) atom in triorganotin acetates like this one is typically four-coordinate with a tetrahedral geometry in non-coordinating solvents. However, the tin atom can expand its coordination number to five or six upon interaction with Lewis bases. youtube.com This reactivity is a hallmark of organotin compounds. researchgate.net

The interaction with Lewis bases containing oxygen, nitrogen, and sulfur donor atoms generally leads to the formation of coordination complexes. The acetate group in trialkyltin acetates can be displaced or can adopt a different coordination mode (e.g., from monodentate to bidentate or bridging) upon reaction with a stronger Lewis base.

Oxygen Donors: Lewis bases with oxygen donor atoms, such as alcohols, ethers, and ketones, are expected to coordinate to the tin center of (acetyloxy)tritetradecylstannane. In many organotin(IV) carboxylates, the carboxylate group itself can act as a bidentate ligand, coordinating to the tin atom through both oxygen atoms. researchgate.net The interaction with external oxygen donors would compete with this internal coordination. For instance, in the presence of a strong oxygen-donating solvent or ligand, the four-coordinate tin center can expand to a five-coordinate, trigonal-bipyramidal geometry.

Nitrogen Donors: Nitrogen-containing Lewis bases, such as amines (e.g., pyridine) and Schiff bases, readily form adducts with triorganotin halides and carboxylates. youtube.comresearchgate.net The reaction typically involves the formation of a new Sn-N dative bond. Studies on analogous compounds show that the resulting complexes often exhibit a five-coordinate geometry around the tin atom, with the nitrogen ligand and the acetate group occupying the axial positions of a trigonal bipyramidal structure. youtube.com The strength of the Sn-N interaction would depend on the basicity of the nitrogen donor and the steric environment around both the tin atom and the donor atom.

Sulfur Donors: Sulfur-containing ligands, such as thiols and thioethers, are also known to coordinate with organotin(IV) centers. researchgate.net The interaction of (acetyloxy)tritetradecylstannane with sulfur-based Lewis bases would likely result in the formation of five- or six-coordinate complexes. Spectroscopic studies on related compounds, where ligands contained both nitrogen and sulfur, indicated that chelation often occurs, leading to stable five- or six-membered rings involving the tin atom. researchgate.net In some cases, the thiol proton is lost, leading to the formation of a covalent Sn-S bond.

The coordination preferences and the resulting geometry of the complexes formed between (acetyloxy)tritetradecylstannane and various Lewis bases are summarized in the table below, based on findings for analogous organotin compounds.

| Donor Atom | Lewis Base Type | Expected Coordination Number | Probable Geometry |

| Oxygen | Alcohols, Ethers | 5 | Trigonal Bipyramidal |

| Nitrogen | Amines, Pyridines | 5 | Trigonal Bipyramidal |

| Sulfur | Thiols, Thioethers | 5 or 6 | Trigonal Bipyramidal or Octahedral |

| O, N, S (Chelating) | Schiff Bases, etc. | 5 or 6 | Distorted Trigonal Bipyramidal or Octahedral |

Steric and Electronic Influence of Long Alkyl Chains on Lewis Acidity

The Lewis acidity of the tin atom in (acetyloxy)tritetradecylstannane is modulated by both electronic and steric effects of the three long tetradecyl (C14H29) chains.

Electronic Influence: Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the central tin atom. A higher electron density on the tin atom reduces its electrophilicity and, consequently, its Lewis acidity. In the case of (acetyloxy)tritetradecylstannane, the cumulative inductive effect of the three long tetradecyl chains would be significant. Compared to trimethyltin (B158744) or triethyltin (B1234975) acetates, the Lewis acidity of the tin center in tritetradecyltin acetate is expected to be lower. The electron-donating nature of longer alkyl chains can be more pronounced than that of smaller alkyl groups, further decreasing the ability of the tin atom to accept an electron pair from a Lewis base.

Steric Influence: The most significant impact of the three long, bulky tritetradecyl chains is steric hindrance. These long hydrocarbon chains create a crowded environment around the tin center, impeding the approach of incoming Lewis bases. This steric shielding can significantly affect the kinetics and thermodynamics of adduct formation. While the tin atom in organotin compounds can expand its coordination sphere, the large steric bulk of the tetradecyl groups will make it more difficult for Lewis bases to access the tin center. This phenomenon, known as steric hindrance, can prevent or weaken the interaction with even strong Lewis bases.

| Effect | Influence of Tritetradecyl Chains | Consequence on Lewis Acidity |

| Electronic | Electron-donating (+I effect) | Decreases Lewis acidity |

| Steric | High steric bulk (hindrance) | Hinders approach of Lewis bases, effectively reducing reactivity |

In essence, while the acetate group attached to the tin enhances its Lewis acidity compared to a tetraalkyltin compound (R4Sn), the three long alkyl chains work in concert to diminish this acidity through both electronic donation and significant steric shielding. This would make (acetyloxy)tritetradecylstannane a weaker Lewis acid compared to analogous triorganotin acetates with smaller alkyl substituents like methyl or ethyl groups. researchgate.net

Catalytic Functions and Advanced Applications in Organic Synthesis for Acetyloxy Tritetradecylstannane

Polymerization Catalysis by Organotin Carboxylates

Organotin carboxylates, including (acetyloxy)tritetradecylstannane, are pivotal catalysts in various polymerization processes. rsc.orglupinepublishers.com Their efficacy stems from their ability to act as Lewis acids and to facilitate reactions involving active hydrogen compounds, such as alcohols and isocyanates. lupinepublishers.com

Mechanisms in Polyurethane Formation and Polymer Cross-linking

(Acetyloxy)tritetradecylstannane and related organotin carboxylates are extensively used as catalysts in the synthesis of polyurethanes. rsc.orgpsu.edu The formation of the urethane (B1682113) linkage from an isocyanate and an alcohol is significantly accelerated in the presence of these catalysts. lupinepublishers.com Two primary mechanisms have been proposed for this catalytic action:

Lewis Acid Catalysis: The organotin compound functions as a Lewis acid, coordinating with the reactants to facilitate the reaction. lupinepublishers.com This mechanism is particularly relevant for organotin carboxylates which may not readily exchange their ligands. lupinepublishers.com

Insertion Mechanism: This widely accepted mechanism involves the initial reaction of the organotin carboxylate with the alcohol to form an organotin alkoxide intermediate. rsc.orgrsc.org This alkoxide is considered the dominant catalytic species. rsc.orgresearchgate.net The isocyanate then inserts into the tin-alkoxide bond, followed by alcoholysis to release the urethane product and regenerate the catalyst. rsc.org

The catalytic activity of organotin carboxylates is crucial in the production of a variety of polyurethane materials, including high-performance coatings and castable systems. rsc.orgresearchgate.net Furthermore, these catalysts play a vital role in polymer cross-linking, a process that enhances the mechanical properties and stability of the final polymer product. mdpi.com The formation of strong chemical bonds during cross-linking significantly increases the tensile strength of the polymer. mdpi.com

Catalytic Role in Silicone Vulcanization

Organotin compounds are integral to the silicone industry, particularly in the curing of organosilicon polymers. researchgate.net Room Temperature Vulcanization (RTV) of silicones, which converts silicone oils into elastomers, often employs an organotin catalyst. lupinepublishers.comlupinepublishers.com In this process, a cross-linking agent, typically a tri- or tetra-functional silane, is used in conjunction with the catalyst. lupinepublishers.comlupinepublishers.com

The mechanism involves the organotin compound facilitating the condensation reaction between silanol (B1196071) groups, leading to the formation of a cross-linked siloxane network. researchgate.net This process is essential for the production of a wide array of silicone-based products, including sealants, adhesives, and coatings. reaxis.com While dibutyltin (B87310) derivatives are commonly mentioned, the fundamental catalytic principles apply to other organotin carboxylates like (acetyloxy)tritetradecylstannane. lupinepublishers.comlupinepublishers.com

Facilitation of Esterification and Transesterification Reactions

Organotin compounds, including carboxylates, serve as effective catalysts for esterification and transesterification reactions. gelest.com While strong acids or bases are conventional catalysts for these reactions, organotins offer the advantage of being less aggressive, thereby minimizing side reactions and improving product purity. lupinepublishers.comgelest.com

These reactions typically require elevated temperatures. gelest.com The catalytic mechanism is believed to involve the coordination of the tin atom with the hydroxyl-containing reactant. gelest.com In transesterification, an existing ester reacts with an alcohol to form a new ester, a process efficiently catalyzed by organotins. youtube.com Diorganotin compounds are frequently utilized for transesterification reactions. gelest.com

Carbon-Carbon Bond Forming Reactions Utilizing (Acetyloxy)tritetradecylstannane Precursors

Beyond polymerization, (acetyloxy)tritetradecylstannane and its derivatives are valuable in the realm of carbon-carbon bond formation, a cornerstone of modern organic synthesis.

Development of Precursors for Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organohalide or pseudohalide. wikipedia.orgnobelprize.org While (acetyloxy)tritetradecylstannane itself is not the direct coupling partner, it can serve as a precursor for the synthesis of the requisite organostannane reagents.

The carbon-tin bond in tetraorganotins can be selectively cleaved by various reagents, including halogens and mineral acids, to produce tri-, di-, and mono-organotin halides. gelest.com These organotin halides are key intermediates that can be further functionalized to generate the organostannanes needed for the Stille reaction. gelest.com The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination of the final product to regenerate the palladium(0) catalyst. youtube.com

Exploration of Other Metal-Catalyzed Coupling Methodologies

The versatility of organotin compounds extends to other metal-catalyzed coupling reactions beyond the Stille protocol. The development of novel ligands and catalytic systems continues to expand the scope of these reactions. nih.govresearchgate.net For instance, nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives, sometimes offering different reactivity and selectivity profiles compared to palladium-based systems. ustc.edu.cn

Furthermore, the principles of transmetalation from tin are not limited to palladium. Research into other transition metal catalysts, such as copper, for coupling reactions continues to be an active area. While specific examples directly employing (acetyloxy)tritetradecylstannane in these alternative methodologies are not as widely documented as its role in Stille coupling precursors, the fundamental reactivity of the carbon-tin bond suggests potential applicability.

Based on the current scientific literature, a detailed article on the specific catalytic functions and advanced applications of Stannane (B1208499), (acetyloxy)tritetradecyl- as outlined cannot be generated.

Extensive searches for research data on "(acetyloxy)tritetradecylstannane" did not yield specific information regarding its use in novel catalytic systems, comparative studies of its function in homogeneous versus heterogeneous catalysis, or data on its stability, reusability, and regeneration in continuous processes.

The available scientific information focuses on the catalytic activities of organotin(IV) compounds in a more general sense. This includes their application in various organic transformations such as esterification, transesterification, and the synthesis of heterocyclic compounds like benzimidazoles. rsc.orgrsc.orgtandfonline.comrjpbcs.com These studies often explore how the nature of the organic groups attached to the tin atom influences the compound's catalytic efficacy. rjpbcs.com

General principles of catalysis, including the distinctions between homogeneous and heterogeneous systems, catalyst stability, and the application of continuous-flow reactions, are well-documented for a wide range of chemical processes. fiveable.mechembam.comsavemyexams.comnih.govrsc.orgnih.govyoutube.comnih.gov However, applying these general principles directly to "(acetyloxy)tritetradecylstannane" without specific experimental data would be speculative and would not meet the requirement for scientifically accurate content.

Without dedicated research on the catalytic behavior of "(acetyloxy)tritetradecylstannane," it is not possible to provide the detailed analysis and data tables requested in the prompt's outline. Further research would be required to investigate the specific catalytic properties of this compound.

Structure Reactivity Relationships and Computational Modeling of Acetyloxy Tritetradecylstannane Systems

Elucidating Quantitative Structure-Reactivity Relationships (QSRR) in Organotin Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. nih.govlibretexts.org In organotin chemistry, QSRR studies are instrumental in forecasting the properties and behavior of new compounds based on a range of descriptors, from physicochemical parameters to quantum chemical calculations. researchgate.net These models are built upon the principle that the structure of a molecule dictates its reactivity, and by quantifying specific structural features, one can predict reaction rates and equilibrium constants. For (Acetyloxy)tritetradecylstannane, a QSRR model would aim to establish a mathematical relationship between its structural attributes and its reactivity profile.

The reactivity of organotin compounds is significantly influenced by the nature of the organic groups attached to the tin atom. nih.gov A general trend observed in alkyltin compounds is that an increase in the length of the alkyl chain leads to a decrease in reactivity. frontiersin.org This can be attributed to several factors:

Steric Hindrance: The three long tetradecyl chains in (Acetyloxy)tritetradecylstannane create significant steric bulk around the central tin atom. This steric shielding hinders the approach of reactants, thereby slowing down reaction rates.

Inductive Effects: Alkyl groups are electron-donating. The cumulative inductive effect of three long alkyl chains increases the electron density at the tin center, which can influence its electrophilicity and nucleophilicity.

Lipophilicity: The long hydrocarbon chains make the molecule highly lipophilic. This property governs its solubility and partitioning behavior in different solvent systems, which in turn affects its reactivity in various media.

Branching within the tetradecyl chains would further amplify the steric hindrance around the tin atom, leading to an even greater reduction in reactivity compared to their linear counterparts. The increased bond length of the tin-carbon bond (C-Sn) compared to carbon-carbon (C-C) or carbon-silicon (C-Si) bonds contributes to the increased reactivity and lower thermal stability of organotin compounds in general. lupinepublishers.comlupinepublishers.com However, the steric bulk of the long tetradecyl chains in (acetyloxy)tritetradecylstannane would likely mitigate this inherent reactivity.

| Compound | Alkyl Chain | Relative Steric Hindrance | Predicted Relative Reactivity |

|---|---|---|---|

| Trimethyltin (B158744) Acetate (B1210297) | Methyl | Low | High |

| Tri-n-butyltin Acetate | n-Butyl | Medium | Medium |

| Tri-n-octyltin Acetate | n-Octyl | High | Low |

| Tritetradecyltin Acetate | Tetradecyl | Very High | Very Low |

The Sn-O bond in organotin carboxylates is a strong covalent bond with a significant degree of ionic character. nih.gov The electronegative oxygen atoms of the acetyloxy group withdraw electron density from the tin atom, increasing its Lewis acidity. lupinepublishers.com This enhanced Lewis acidity can facilitate coordination with other molecules, which is often a key step in many of its reactions. The reactivity of the molecule is also dictated by the lability of the acetyloxy group, which can be displaced by other nucleophiles.

The coordination of the carboxylate group to the tin atom can be either monodentate or bidentate, and this can vary between the solid state and in solution. nih.gov This flexibility in coordination can lead to different geometries around the tin atom, which in turn affects the reactivity. In solution, triorganotin carboxylates often exhibit a tetrahedral geometry with a monodentate carboxylate ligand.

The electron-withdrawing nature of the acetyloxy group also influences the Sn-C bonds. By increasing the positive charge on the tin atom, the acetyloxy ligand can polarize the Sn-C bonds, making them more susceptible to cleavage by electrophilic reagents. gelest.com

| Bond | General Bond Length (Å) | Bond Polarity | Factors Influencing Strength |

|---|---|---|---|

| Sn-C (Tetradecyl) | ~2.15 | Relatively non-polar, but susceptible to polarization | Steric bulk of tetradecyl groups, electronic effects of the acetyloxy ligand |

| Sn-O (Acetyloxy) | ~2.1-2.2 | Polar covalent | Coordination mode of the acetyloxy group, solvent effects |

Theoretical Chemistry Approaches in Organotin Research

Theoretical and computational chemistry have become indispensable tools in the study of organotin compounds, providing detailed insights into their electronic structure, bonding, and reaction mechanisms. tandfonline.comresearchgate.net These methods allow for the investigation of molecular properties that may be difficult or impossible to determine experimentally.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the properties of organotin compounds. tandfonline.comresearchgate.net For (Acetyloxy)tritetradecylstannane, DFT calculations can provide valuable information about its geometry, bond energies, and electronic properties.

These calculations can predict key structural parameters such as:

Bond lengths: For instance, the Sn-C bond lengths are typically around 2.11-2.12 Å, while Sn-O bond lengths are in the range of 2.15-2.20 Å in similar organotin carboxylates. nih.gov

Bond angles: The geometry around the tin atom can be determined, which is often a distorted trigonal bipyramidal or tetrahedral geometry depending on the coordination of the acetyloxy ligand. nih.govnih.gov

Furthermore, quantum chemical calculations can elucidate the electronic structure of the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. Natural Bond Orbital (NBO) analysis can also be employed to understand the charge distribution and bonding interactions within the molecule. nih.gov

Computational simulations are a powerful tool for investigating the mechanisms of reactions involving organotin compounds. lupinepublishers.com By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, as well as the structures and energies of transition states and intermediates.

For (Acetyloxy)tritetradecylstannane, computational methods could be used to model various reactions, such as:

Ligand substitution: The displacement of the acetyloxy group by another ligand.

Sn-C bond cleavage: Reactions involving the breaking of one or more of the tin-tetradecyl bonds. gelest.com

Esterification catalysis: Organotin compounds are known to catalyze esterification and transesterification reactions, and simulations can help to elucidate the catalytic cycle. lupinepublishers.com

Transition state analysis provides crucial information about the activation energy of a reaction, which is directly related to the reaction rate. This allows for a quantitative prediction of how changes in the molecular structure, such as modifying the alkyl chains or the carboxylate ligand, will affect the reaction kinetics.

Due to the presence of three long and flexible tetradecyl chains, (Acetyloxy)tritetradecylstannane can adopt a vast number of conformations in solution. Molecular dynamics (MD) simulations are ideally suited to study the conformational landscape and dynamic behavior of such molecules. nih.gov

MD simulations model the movement of atoms and molecules over time, providing a detailed picture of how the molecule behaves in a solvent. For (Acetyloxy)tritetradecylstannane, MD simulations could be used to:

Determine the preferred conformations of the tetradecyl chains in different solvents.

Study the dynamics of the acetyloxy ligand and its interaction with the tin center.

Investigate how the molecule interacts with other molecules in solution, such as reactants or solvent molecules.

Simulate the aggregation behavior of the molecule, as the long alkyl chains may lead to the formation of micelles or other supramolecular structures in certain solvents.

Understanding the conformational dynamics is crucial, as the shape of the molecule can have a significant impact on its reactivity and biological activity.

Advanced Computational Modeling Techniques for Predicting Catalytic Performance

The prediction of catalytic performance for organotin compounds, including (acetyloxy)tritetradecylstannane, has been significantly advanced through the use of sophisticated computational modeling techniques. These methods provide deep insights into reaction mechanisms and structure-activity relationships, guiding the rational design of more efficient and selective catalysts.

Density Functional Theory (DFT) Studies of Catalytic Cycles and Intermediates

Density Functional Theory (DFT) has become a powerful tool for elucidating the complex catalytic cycles of organotin compounds. mdpi.com DFT calculations allow for the detailed investigation of reaction pathways, transition states, and the energetics of catalytic intermediates at the molecular level. mdpi.comntnu.no While specific DFT studies on (acetyloxy)tritetradecylstannane are not extensively documented in publicly available literature, the principles derived from studies on analogous organotin catalysts, such as dimethyltin oxide in polyester synthesis, provide a robust framework for understanding its catalytic behavior. nih.gov

A DFT analysis of a catalytic cycle involving an organotin compound typically involves mapping the potential energy surface of the reaction. This allows for the identification of the lowest energy pathway from reactants to products. For a reaction catalyzed by a compound like (acetyloxy)tritetradecylstannane, DFT can be used to model key steps such as:

Ligand Exchange: The initial interaction of the reactants with the tin center, involving the displacement or association of the acetate ligand.

Substrate Activation: The coordination of the substrate to the tin atom, leading to its activation for subsequent reaction.

Intramolecular Rearrangements: The transformation of the coordinated substrate, often involving acyl transfer or other bond-forming or breaking steps. nih.gov

Product Release and Catalyst Regeneration: The dissociation of the product from the tin center, regenerating the active catalyst for the next cycle.

Table 1: Representative Energetic Data from DFT Calculations for a Generic Organotin-Catalyzed Reaction Step

| Species | Description | Relative Energy (kJ/mol) |

| Reactant Complex | Initial coordination of substrate to the tin catalyst. | 0 |

| Transition State 1 | The energy barrier for the first key chemical transformation. | +85 |

| Intermediate | A stable species formed during the catalytic cycle. | -20 |

| Transition State 2 | The energy barrier for the subsequent reaction step. | +60 |

| Product Complex | The final product coordinated to the tin catalyst before release. | -50 |

Note: This table presents hypothetical but realistic energy values to illustrate the type of data obtained from DFT studies.

Chemoinformatics and Machine Learning Approaches for Reactivity and Selectivity Prediction

Chemoinformatics and machine learning (ML) are increasingly being employed to predict the reactivity and selectivity of catalysts, including organotin compounds. beilstein-journals.org These data-driven approaches leverage existing experimental and computational data to build predictive models that can accelerate the discovery and optimization of catalysts. whiterose.ac.ukwhiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatics. researchgate.net For organotin catalysts, QSAR models can establish a mathematical relationship between the structural or physicochemical properties of the compounds (descriptors) and their catalytic activity or selectivity. Descriptors for a molecule like (acetyloxy)tritetradecylstannane could include:

Steric parameters: Such as the size and shape of the tritetradecyl groups.

Electronic parameters: Such as the partial charge on the tin atom and the electronic nature of the acetate ligand.

Topological indices: Which describe the connectivity of the atoms in the molecule.

By correlating these descriptors with experimentally determined catalytic performance, QSAR models can be developed to predict the activity of new, untested organotin compounds.

Machine learning algorithms , such as random forests, support vector machines, and neural networks, can capture more complex, non-linear relationships between molecular features and catalytic outcomes. beilstein-journals.orgcheminf20.org These models are trained on datasets of known catalysts and their performance in specific reactions. whiterose.ac.uk For predicting the catalytic performance of (acetyloxy)tritetradecylstannane, an ML model could be trained on a dataset of various trialkyltin carboxylates, using a combination of structural descriptors and quantum mechanically calculated properties (obtained from DFT) as input features. researchgate.net

The workflow for developing an ML model for catalyst prediction typically involves:

Data Curation: Assembling a high-quality dataset of organotin catalysts with their associated reaction outcomes (e.g., yield, enantiomeric excess).

Descriptor Generation: Calculating a wide range of molecular descriptors for each catalyst in the dataset.

Model Training and Validation: Using a portion of the dataset to train the ML algorithm and the remaining portion to validate its predictive power.

Prediction: Employing the trained model to predict the catalytic performance of new candidate catalysts like (acetyloxy)tritetradecylstannane.

Table 2: Example of Descriptors Used in a Machine Learning Model for Catalyst Performance Prediction

| Descriptor Type | Specific Descriptor Example | Relevance to Catalysis |

| Steric | van der Waals volume of alkyl chains | Influences substrate access to the catalytic center. |

| Electronic | Mulliken charge on the tin atom | Relates to the Lewis acidity and substrate activation capability. |

| Quantum Chemical | HOMO-LUMO gap | Correlates with the chemical reactivity and stability of the catalyst. |

| Topological | Wiener index | Captures the overall molecular branching and structure. |

These advanced computational techniques provide a powerful synergistic approach to understanding and predicting the catalytic behavior of (acetyloxy)tritetradecylstannane and other organotin systems, paving the way for the in silico design of next-generation catalysts.

Environmental Transformations and Degradation Mechanisms of Organotin Carboxylates

Photostimulated Reaction Pathways and Photodegradation of Organotin Compounds

The degradation of organotin compounds can be significantly influenced by ultraviolet (UV) radiation from sunlight. This process, known as photodegradation, involves the breaking of the tin-carbon bond. The rate of photodegradation is dependent on environmental conditions. cdc.gov

Research has shown that the primary mechanism of photodegradation is the stepwise and irreversible cleavage of organic groups from the tin atom. This process progressively leads to the formation of less substituted and generally less toxic organotin species, and ultimately to inorganic tin. The general degradation pathway is as follows:

R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄ researchgate.net

Where 'R' represents an alkyl or aryl group and 'X' represents an anionic group, such as a carboxylate.

The rate of photodegradation can be influenced by the presence of photosensitizers in the aquatic environment, such as humic acids and other dissolved organic matter. These substances can absorb light energy and transfer it to the organotin compound, accelerating its degradation.

Hydrolytic Stability and Degradation Mechanisms of Sn-O Bonds in Organotin Carboxylates

The tin-oxygen (Sn-O) bond in organotin carboxylates is susceptible to hydrolysis, a chemical reaction with water. The stability of this bond is a key factor in the environmental persistence of these compounds. While the cleavage of the tin-carbon bond is a significant degradation pathway, the hydrolysis of the Sn-O bond also plays a role in their transformation. cdc.govsysrevpharm.org

The hydrolysis of organotin carboxylates results in the formation of the corresponding organotin hydroxide (B78521) or oxide and the carboxylic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the Sn-O bond is more readily cleaved under acidic or basic conditions compared to neutral pH.

It is important to note that while hydrolysis of the Sn-O bond occurs, the cleavage of the tin-carbon bond is often considered a more significant environmental fate process under typical environmental conditions. cdc.gov The formation of organotin-oxido clusters through hydrolysis of organotin precursors has also been observed in laboratory studies. nih.gov

Biotransformation Pathways and Chemical Fate in Model Environmental Systems

Microorganisms play a crucial role in the transformation of organotin compounds in the environment. nih.gov Biotransformation involves the metabolic breakdown of these compounds by bacteria, fungi, and other organisms. The primary biotransformation pathway for organotin compounds is sequential dealkylation or dearylation, which is the removal of the organic groups attached to the tin atom. researchgate.netnih.gov

Studies have shown that various microbial species can mediate the degradation of organotins. For instance, some bacteria can debutylate tributyltin (TBT), a well-studied organotin compound, to dibutyltin (B87310) (DBT) and then to monobutyltin (B1198712) (MBT). nih.govnih.gov This process generally leads to a reduction in the toxicity of the compound. nih.gov The rate of biotransformation can vary significantly depending on the microbial community present, nutrient availability, and other environmental conditions. nih.gov

In some cases, biomethylation, the addition of methyl groups to inorganic tin or other organotin compounds, has been observed. researchgate.netnih.gov This process can potentially increase the toxicity and mobility of the tin species. nih.gov The biotransformation of organotins can occur in both aerobic and anaerobic environments, with different microbial pathways being dominant under different conditions.

Influence of Environmental Factors on Degradation Kinetics

The rate at which organotin carboxylates degrade in the environment is influenced by a combination of physical and chemical factors. These include:

pH: The pH of the surrounding medium, such as water or soil, can affect both the hydrolytic stability of the Sn-O bond and the activity of microorganisms involved in biotransformation. nih.gov In aquatic systems, pH can determine the speciation of organotin compounds and therefore their reactivity. nih.gov

Temperature: Higher temperatures generally increase the rates of both photochemical and biological degradation processes.

Light: The intensity and wavelength of sunlight are critical for photodegradation. Degradation is typically faster in surface waters where light penetration is greater. cdc.gov

Salinity: In aquatic environments, salinity can influence the speciation and reactivity of organotin compounds. nih.gov

Organic Matter: The presence of dissolved and particulate organic matter can affect the fate of organotins. They can adsorb to organic particles, which may reduce their bioavailability for microbial degradation but can also facilitate their transport and sedimentation. cdc.gov

The degradation of organotin compounds in soil and sediment can be a slow process, with half-lives ranging from months to many years, leading to their potential long-term accumulation in these environmental compartments. researchgate.net

Emerging Trends and Future Directions in Organotin Research Pertinent to Acetyloxy Tritetradecylstannane

Design of Next-Generation Organotin Catalysts with Enhanced Efficiency and Selectivity

Organotin compounds have long been valued as catalysts in various industrial processes, including the production of polyurethanes and silicones. The future of organotin catalysis lies in the rational design of molecules that offer superior performance, particularly in terms of efficiency and selectivity, while minimizing environmental impact. For (acetyloxy)tritetradecylstannane, the long tetradecyl chains present both opportunities and challenges for catalyst design.

The lipophilic nature of the tritetradecyl groups can be exploited to enhance the catalyst's solubility in nonpolar reaction media, which is advantageous for homogeneous catalysis. This enhanced solubility can lead to higher reaction rates by increasing the effective concentration of the catalyst in the organic phase. Furthermore, the steric bulk of the tetradecyl chains can be leveraged to control the stereoselectivity of reactions, a critical aspect in the synthesis of fine chemicals and pharmaceuticals.

Future research in this area will likely focus on modifying the ligand environment of the tin center to fine-tune its Lewis acidity and, consequently, its catalytic activity. For instance, the replacement of the acetyloxy group with other carboxylates or electron-withdrawing groups could modulate the catalyst's reactivity. The design of bimetallic or supported catalysts, where (acetyloxy)tritetradecylstannane is anchored to a solid support, could also lead to the development of highly active and easily recyclable catalytic systems.

Table 1: Potential Modifications of (Acetyloxy)tritetradecylstannane for Enhanced Catalytic Performance

| Modification Strategy | Expected Outcome | Potential Application |

| Variation of the Carboxylate Ligand | Tuning of Lewis acidity and catalytic activity | Polyesterification, transesterification |

| Introduction of Chiral Ligands | Enantioselective catalysis | Asymmetric synthesis |

| Immobilization on Solid Supports | Enhanced recyclability and stability | Continuous flow reactions |

| Formation of Bimetallic Complexes | Synergistic catalytic effects | Tandem catalysis |

Exploration of Novel Synthetic Applications for Selective Transformations

The catalytic potential of organotin compounds extends beyond their traditional applications. Emerging research is focused on harnessing these catalysts for novel and selective chemical transformations. The unique properties of (acetyloxy)tritetradecylstannane could be beneficial in several underexplored synthetic applications.

One promising area is in the realm of selective acylation and deacetylation reactions. The acetyloxy group can participate in transfer reactions, making this compound a potential catalyst or reagent for the selective protection or deprotection of functional groups in complex molecule synthesis. The long alkyl chains could impart unique selectivity based on substrate recognition through hydrophobic interactions.

Furthermore, the Lewis acidic tin center in (acetyloxy)tritetradecylstannane could catalyze a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These could include Mukaiyama aldol (B89426) reactions, cyanation reactions, and the synthesis of heterocyclic compounds. The long alkyl chains might also enable its use as a phase-transfer catalyst in biphasic reaction systems, facilitating the reaction between water-insoluble organic substrates and water-soluble reagents.

Future synthetic explorations will likely involve screening (acetyloxy)tritetradecylstannane and its derivatives in a wide array of organic reactions to uncover new catalytic activities. The development of tandem reactions, where multiple transformations are carried out in a single pot using an organotin catalyst, is another exciting avenue for future research.

Development and Application of Advanced Spectroscopic and Computational Methodologies

A deeper understanding of the structure-activity relationships of organotin compounds is crucial for the rational design of new catalysts and reagents. Advanced spectroscopic and computational techniques are playing an increasingly important role in elucidating the intricate details of reaction mechanisms and molecular structures.

For (acetyloxy)tritetradecylstannane, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, is an indispensable tool for characterizing its structure in solution and for monitoring its behavior during a catalytic cycle. The chemical shift and coupling constants of the tin nucleus provide valuable information about its coordination environment and the nature of the ligands attached to it.

In addition to NMR, techniques such as X-ray crystallography can provide precise information about the solid-state structure of (acetyloxy)tritetradecylstannane and its derivatives. This information is vital for understanding how the molecular geometry influences its reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the structures, properties, and reactivity of organotin compounds. DFT calculations can be used to model reaction pathways, calculate activation energies, and rationalize experimental observations. For (acetyloxy)tritetradecylstannane, computational studies could help in understanding the role of the long alkyl chains in modulating its catalytic activity and selectivity.

Table 2: Advanced Analytical and Computational Techniques for Studying (Acetyloxy)tritetradecylstannane

| Technique | Information Obtained | Relevance to Research |

| ¹¹⁹Sn NMR Spectroscopy | Coordination environment of the tin atom | Catalyst characterization, mechanistic studies |

| X-ray Crystallography | Precise solid-state molecular structure | Structure-property correlation |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Rational catalyst design, prediction of reactivity |

| Mass Spectrometry (e.g., ESI-MS) | Molecular weight and fragmentation patterns | Compound identification and purity assessment |

Sustainable Synthesis and Degradation Strategies for Organotin Compounds in the Context of Green Chemistry

The environmental persistence and toxicity of some organotin compounds have necessitated the development of more sustainable practices in their synthesis and disposal. The principles of green chemistry, which emphasize waste reduction, the use of renewable resources, and the design of safer chemicals, are central to the future of organotin research.

For (acetyloxy)tritetradecylstannane, the development of greener synthetic routes is a key research objective. This could involve the use of less hazardous starting materials, solvent-free reaction conditions, or the use of catalysts that can be easily recovered and reused. For instance, direct esterification methods that avoid the use of tin halides as precursors would be a significant step towards a more sustainable synthesis.

Equally important is the development of effective strategies for the degradation of (acetyloxy)tritetradecylstannane after its use. While the long alkyl chains are derived from fatty acids and are expected to be biodegradable, the tin-carbon bonds can be more persistent. Research into the biodegradation of long-chain alkyltin compounds is crucial for assessing their environmental fate. Studies on the microbial degradation of long-chain n-alkylbenzenes and n-alkylcyclohexanes have shown that the alkyl side chains are often processed via β-oxidation. nih.gov Similar pathways could potentially be involved in the breakdown of the tetradecyl chains of (acetyloxy)tritetradecylstannane.

Future research should focus on identifying microorganisms and enzymatic systems capable of cleaving the tin-carbon bonds, leading to the formation of less toxic inorganic tin species. The development of catalytic degradation processes, using advanced oxidation techniques, for example, could also provide an effective means of remediation for organotin-containing waste streams. The ultimate goal is to create a closed-loop life cycle for organotin compounds, where they are synthesized, used, and then degraded or recycled in an environmentally benign manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products